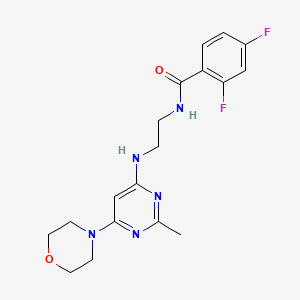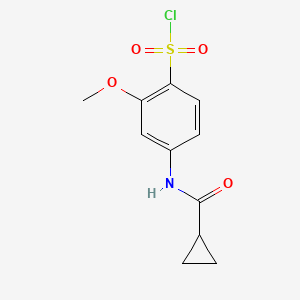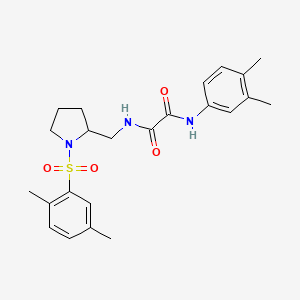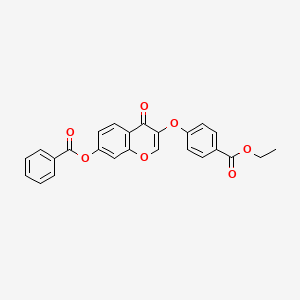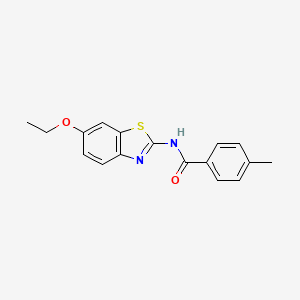![molecular formula C15H16F3NO3 B2733869 (1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid CAS No. 1354235-84-9](/img/structure/B2733869.png)
(1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid, also known as TFCA, is a synthetic compound that has been widely used in scientific research due to its unique properties.
科学的研究の応用
Environmental Exposure and Biomarkers
Studies have shown that cyclohexane dicarboxylic acid derivatives, such as DINCH (diisononyl ester of 1,2-cyclohexane dicarboxylic acid), have been used as plasticizers to replace phthalates in various applications due to their lower toxicity profiles. The detection of oxidative metabolites of DINCH in urine samples from U.S. adults indicates its widespread environmental exposure. These metabolites can serve as biomarkers for assessing DINCH exposure levels, even at environmental levels (Silva et al., 2013).
Catalytic Carboxylation
The catalytic carboxylation of alkanes, including cyclohexane, has been performed under mild conditions using vanadium complexes. This process yields carboxylic acids, demonstrating the potential of cyclohexane derivatives in chemical synthesis and industrial applications. Such catalytic processes highlight the versatility of cyclohexane-based compounds in producing value-added chemicals (Reis et al., 2005).
Supramolecular Chemistry
Cyclohexane-1,3cis,5cis-tricarboxylic acid (CTA) forms various supramolecular architectures through acid∶base complexes. This demonstrates the use of cyclohexane carboxylic acids in creating intricate molecular structures, which could have implications for material science and nanotechnology. The ability to form such diverse structures underscores the importance of cyclohexane derivatives in supramolecular chemistry (Shan et al., 2003).
特性
IUPAC Name |
(1R,2S)-2-[[2-(trifluoromethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(21)22/h3-4,7-10H,1-2,5-6H2,(H,19,20)(H,21,22)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVQBLAIZMVNQY-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

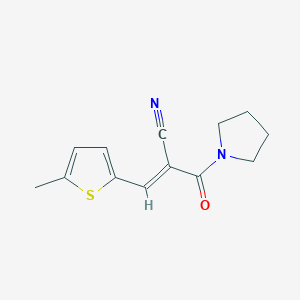
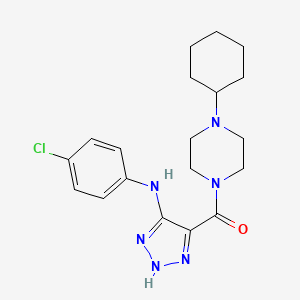
![4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2733791.png)
![4-butoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2733792.png)
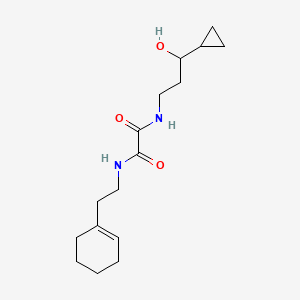
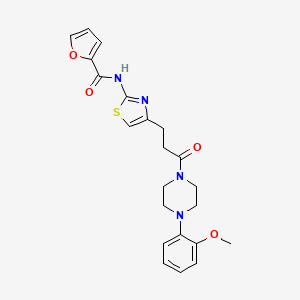
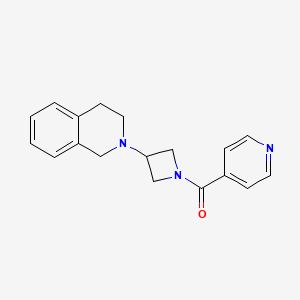
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733801.png)
